2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol
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Overview
Description
2-(2-Aminoethyl)-6,6-dimethylbicyclo[311]heptan-2-ol is a bicyclic compound with a unique structure that includes a bicyclo[311]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core.
Functionalization: Introduction of the aminoethyl group and hydroxyl group at the appropriate positions.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to form secondary or tertiary amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amines.
Scientific Research Applications
2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors on cell surfaces.
Modulate Enzyme Activity: Affect the activity of enzymes involved in various biochemical pathways.
Alter Cellular Processes: Influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol: A related compound with a similar bicyclic structure.
6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane: Another bicyclic compound with different functional groups.
Uniqueness
2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-3-4-11(13,5-6-12)9(10)7-8/h8-9,13H,3-7,12H2,1-2H3 |
InChI Key |
KZAAQOKUDYPHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C1C2)(CCN)O)C |
Origin of Product |
United States |
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